Cas no 33735-91-0 (6H-Purin-6-one,2-amino-1,9-dihydro-, hydrochloride (1:?))

6H-Purin-6-one,2-amino-1,9-dihydro-, hydrochloride (1:?) structure
33735-91-0 structure
Product Name:6H-Purin-6-one,2-amino-1,9-dihydro-, hydrochloride (1:?)
CAS-nummer:33735-91-0
MF:C5H6ClN5O
MW:187.587038516998
CID:316834
PubChem ID:135436483
Update Time:2025-04-19

6H-Purin-6-one,2-amino-1,9-dihydro-, hydrochloride (1:?) Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Purin-6-one,2-amino-1,9-dihydro-, hydrochloride (1:?)
    • guanine hydrochloride
    • 2-Aminohypoxanthine Hydrochloride
    • CS-0021230
    • 6H-Purin-6-one, 2-amino-1,7-dihydro-, monohydrochloride
    • 2-amino-3,7-dihydropurin-6-one;hydrochloride
    • AS-11808
    • 2-amino-1H-purin-6(9H)-one hydrochloride
    • 2-amino-1,7-dihydropurin-6-one;hydrochloride
    • NSC-3702
    • 2-Amino-1H-purin-6(7H)-onehydrochloride
    • SCHEMBL865492
    • Guanine (hydrochloride)
    • Guanine, hydrochloride
    • Guanine HCl
    • DTXSID3060902
    • 2-amino-1,9-dihydro-6H-purin-6-one hydrochloride
    • 2-Amino-6-hydroxypurine hydrochloride
    • 2-Amino-1H-purin-6(7H)-one hydrochloride
    • AKOS037643268
    • Guanine hydrochloride monohydrate
    • AKOS024464816
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1)
    • AM83907
    • NSC3702
    • A834408
    • 6H-Purin-6-one,7-dihydro-, monohydrochloride
    • Guanine, monohydrochloride
    • NSC 3702
    • CHEMBL1906087
    • SMR000718809
    • FT-0771319
    • NS00089614
    • FT-0626828
    • Salzsaure Guanin
    • G0170
    • EINECS 211-235-5
    • USAF S-1
    • D71112
    • 2-amino-3,7-dihydropurin-6-one; hydron; chloride;Guanine HCl
    • MFCD00213670
    • SY036769
    • 33735-91-0
    • 635-39-2
    • BCP15188
    • AC-8423
    • MLS001332376
    • IBAOFQIOOBQLHE-UHFFFAOYSA-N
    • 2-Amino-1,7-dihydro-6H-purin-6-one monohydrochloride
    • 2-Amino-1,7-dihydro-6H-purin-6-onemonohydrochloride
    • NS00079811
    • AKOS025312530
    • Inchi: 1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H
    • InChI-sleutel: IBAOFQIOOBQLHE-UHFFFAOYSA-N
    • LACHT: Cl.O=C1C2=C(N=CN2)N=C(N)N1

Berekende eigenschappen

  • Exacte massa: 187.02600
  • Monoisotopische massa: 187.0260875g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 225
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 96.2Ų

Experimentele eigenschappen

  • PSA: 100.45000
  • LogboekP: 0.61160

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